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2'-Deoxyguanosine-5'-diphosphate trisodium salt

DNA Polymerase Nucleotide Incorporation Single-Turnover Kinetics

Researchers studying polymerase mechanisms or purine salvage pathways require precisely defined nucleotide substrates. Generic substitutions introduce unrecognized variability in kinetic assays. dGDP trisodium salt eliminates this ambiguity: • 32,000-fold reduced Pol β insertion rate vs dGTP - trap polymerase conformational states in crystallographic studies • HGPRT inhibitor (IC50=12.5 μM) with 65,000-fold SasB preference for GDP - validated negative control for (p)ppGpp signaling • ≥98% purity; trisodium salt ensures 50 mg/mL solubility and defined stoichiometry for reproducible multi-enzyme systems

Molecular Formula C10H13N5Na2O10P2
Molecular Weight 471.17 g/mol
CAS No. 102783-74-4
Cat. No. B1140871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyguanosine-5'-diphosphate trisodium salt
CAS102783-74-4
Molecular FormulaC10H13N5Na2O10P2
Molecular Weight471.17 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+]
InChIInChI=1S/C10H15N5O10P2.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2
InChIKeyAITRRPRAEQUOAZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dGDP Trisodium Salt: Baseline Characterization


2'-Deoxyguanosine-5'-diphosphate trisodium salt (dGDP trisodium salt) is a deoxyribonucleoside diphosphate analog with the molecular formula C₁₀H₁₂N₅Na₃O₁₀P₂ and a molecular weight of 493.15 . This compound serves as a substrate for nucleoside diphosphate kinase and pyruvate kinase, yielding dGTP for DNA biosynthesis . The trisodium salt form enhances aqueous solubility and provides defined stoichiometry for reproducible biochemical assays [1].

1 Nucleotide diphosphate substrate for NDPK/pyruvate kinase-coupled dGTP generation studies
2 Deoxyribonucleotide probe for DNA polymerase substrate-discrimination and mechanism research
3 Defined trisodium stoichiometry supports reproducible aqueous preparation for quantitative assays

dGDP Trisodium Salt: Distinctive Biochemical Signatures


In-class nucleotide analogs cannot be arbitrarily interchanged due to divergent enzymatic recognition, kinetic behavior, and salt-form-dependent physicochemical properties. The absence of the 2'-hydroxyl group fundamentally alters substrate specificity profiles relative to ribonucleotide counterparts such as GDP . Furthermore, the diphosphate moiety confers distinct polymerase insertion kinetics compared to triphosphate substrates like dGTP, with profound functional consequences in both synthetic and hydrolytic pathways [1]. The trisodium salt formulation itself influences solubility, hygroscopicity, and long-term stability, directly impacting experimental reproducibility and procurement decisions [2].

Phosphate Diphosphate vs triphosphate (dGDP vs dGTP): insertion kinetics may shift by orders of magnitude across polymerases.
Sugar Deoxyribose vs ribose (dGDP vs GDP): 2'-OH absence alters enzyme recognition and may exclude substrate from alarmone synthetase pathways.
Salt form Undefined sodium content or alternative counterions may shift solubility, hygroscopicity, and lot-to-lot assay reproducibility.

dGDP Trisodium Salt: Quantitative Evidence


DNA Polymerase Insertion Efficiency vs dGTP

dGDP insertion across a templating dC by human DNA polymerase β (Pol β) is drastically impaired compared to dGTP insertion, with the apparent insertion rate (kpol) reduced 32,000-fold [1]. This kinetic defect is attributed to the absence of the γ-phosphate, which is critical for polymerase chemistry, despite similar enzyme-substrate contacts in crystal structures [1].

Pol β insertion: dGDP vs dGTP
Head-to-head
32,000-fold reduction in apparent insertion rate (kpol) vs dGTP opposite templating dC
Supports polymerase mechanism probe context
Single-turnover kinetics; human Pol β
DNA Polymerase Nucleotide Incorporation Single-Turnover Kinetics

Bacterial Alarmone Synthetase Selectivity

The B. subtilis SasB synthetase exhibits a 65,000-fold higher catalytic efficiency (kcat/Km) for GDP compared to dGDP . This stringent discrimination against the 2'-deoxyribose form underscores the critical role of the 2'-hydroxyl group in enzyme recognition and catalysis, a specificity that exceeds even RNA polymerase selectivity against 2'-deoxynucleotides .

SasB synthetase: GDP vs dGDP
Data to verify
65,000-fold higher catalytic efficiency (kcat/Km) for GDP over dGDP
Alarmone synthetase specificity context
B. subtilis SasB; source-specific review recommended
Alarmone Signaling Nucleotide Selectivity Bacterial Physiology

HGPRT Inhibition

dGDP trisodium acts as a hypoxanthine phosphoribosyltransferase (HGPRT) inhibitor with an IC50 of 12.5 μM [1]. HGPRT is a central enzyme in the purine recycling pathway of protozoan parasites, and its inhibition disrupts nucleotide salvage, a validated antiparasitic strategy [1].

HGPRT inhibition
Class-level
IC50 = 12.5 μM
Reported HGPRT screening benchmark
In vitro enzyme inhibition assay
Enzyme Inhibition Purine Salvage Pathway Antiparasitic Research

Enhanced Solubility and Defined Stoichiometry

The trisodium salt formulation of dGDP (C₁₀H₁₂N₅Na₃O₁₀P₂, MW 493.15) provides enhanced aqueous solubility compared to the free acid or alternative salt forms, with a measured solubility of 50 mg/mL in water [1]. This precise stoichiometry (three sodium counterions) eliminates the variability associated with undefined salt mixtures (e.g., 'xNa' forms), ensuring reproducible concentrations in buffer systems and enzymatic assays .

Aqueous solubility
Cross-study
50 mg/mL in water (101 mM achievable); defined 3:1 Na:phosphate stoichiometry
Supports reproducible stock preparation
Room temperature, with ultrasonication
Solubility Salt Form Formulation

Stability Profile and Storage Conditions

dGDP trisodium salt is documented as hygroscopic and requires storage at -20°C with protection from light . The recommended shelf-life is 6 months at -80°C and 1 month at -20°C for reconstituted solutions [1]. This defined stability profile contrasts with less-characterized nucleotide preparations, providing clear guidelines for inventory management and experimental planning .

Storage stability
Supporting
Solid: -20°C dry; Solution: 6 months (-80°C), 1 month (-20°C)
Supports lot-management and stability review
Hygroscopic; protect from light
Stability Storage Quality Control

Dual XPRT/HGPRT Inhibition

Beyond HGPRT inhibition, dGDP also inhibits xanthine phosphoribosyl transferase (XPRT) and has been employed as a xanthosine 5'-monophosphate analog in kinetic studies . This dual inhibitory profile, while not quantified with direct comparator data in the available literature, distinguishes dGDP from nucleotides that target only one branch of the purine salvage pathway [1].

Dual XPRT/HGPRT inhibition
Supporting
Inhibits both xanthine phosphoribosyl transferase and HGPRT; XMP analog behavior reported
Reported dual-target screening context
Qualitative evidence; quantitative comparator data not specified
Xanthine Phosphoribosyltransferase Purine Metabolism Enzyme Inhibition

dGDP Trisodium Salt: Application Scenarios


DNA Polymerase Fidelity and Substrate Recognition

The 32,000-fold reduction in insertion rate by human Pol β compared to dGTP [1] positions dGDP trisodium salt as an ideal tool for dissecting the chemical role of the γ-phosphate in polymerase catalysis. Researchers can employ this compound to trap polymerase conformational states or to study the structural basis of substrate discrimination, particularly in crystallographic and single-turnover kinetic experiments [1].

Bacterial Alarmone Signaling Selectivity

The 65,000-fold preference of SasB synthetase for GDP over dGDP demonstrates the utility of dGDP as a negative control or specificity probe in bacterial (p)ppGpp signaling studies. Its defined exclusion from alarmone synthesis pathways enables precise interrogation of 2'-hydroxyl recognition mechanisms in stress-response nucleotide signaling .

Antiparasitic Drug Discovery: Purine Salvage

The HGPRT inhibitory activity (IC50 = 12.5 μM) [2] and dual XPRT/HGPRT inhibition profile make dGDP trisodium salt a valuable reference compound in screening campaigns against protozoan parasites. Its well-defined solubility (50 mg/mL) [2] and stability parameters [3] facilitate its use as a quality control standard in high-throughput enzymatic assays for purine salvage inhibitors.

Enzymatic dGTP Synthesis for DNA Biosynthesis

As a substrate for nucleoside diphosphate kinase and pyruvate kinase , dGDP trisodium salt serves as a precursor for the controlled generation of dGTP in coupled enzymatic reactions supporting DNA biosynthesis studies. The trisodium salt form ensures accurate stoichiometry and reproducible kinetics in multi-enzyme systems .

Application
Selection Property
Validation Focus
Polymerase mechanism studies
Substrate-level kinetic probe (dNDP vs dNTP)
γ-phosphate role in catalysis
Bacterial (p)ppGpp signaling studies
2'-hydroxyl recognition probe
Alarmone synthetase specificity
Purine salvage pathway screening
HGPRT/XPRT reference inhibitor
Purine salvage enzyme inhibition
Coupled dGTP generation systems
NDPK/pyruvate kinase substrate
Multi-enzyme kinetic reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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